4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1823322-62-8
VCID: VC5000829
InChI: InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2
SMILES: C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

CAS No.: 1823322-62-8

Cat. No.: VC5000829

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11

* For research use only. Not for human or veterinary use.

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one - 1823322-62-8

Specification

CAS No. 1823322-62-8
Molecular Formula C11H9BrN2O
Molecular Weight 265.11
IUPAC Name 4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one
Standard InChI InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2
Standard InChI Key NHMNWFPUPJQDGW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one features a pyridin-2-one core substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a bromine atom. The presence of the bromine atom introduces electronic effects (e.g., σ-withdrawing and π-donating properties) that influence reactivity, while the pyridin-2-ylmethyl group adds steric bulk and potential hydrogen-bonding capabilities.

Key Structural Features:

  • Pyridin-2-one core: A six-membered aromatic ring with a ketone group at the 2-position, enabling tautomerization between keto and enol forms.

  • 4-Bromo substitution: Enhances electrophilic aromatic substitution reactivity and facilitates cross-coupling reactions.

  • Pyridin-2-ylmethyl group: Introduces a secondary aromatic system, potentially enabling π-π stacking interactions in biological targets.

Comparative Analysis with Analogues:

CompoundSubstituent at 1-positionSubstituent at 4-positionKey Differences
1-(4-Bromophenyl)pyridin-2-onePhenylBromineLacks methylene linker between aromatic systems
4-Bromo-1-methylpyridin-2-one MethylBromineSimpler alkyl substituent
4-Bromo-1-(pyridin-2-yl)pyridin-2-onePyridin-2-ylBromineDirect pyridine-pyridinone linkage

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis reports exist for 4-bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, plausible pathways can be extrapolated from analogous compounds:

  • N-Alkylation of Pyridin-2-one:

    • React 4-bromopyridin-2-one with 2-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

    • Mechanism: SN2 displacement of bromide by the pyridin-2-one nitrogen.

  • Suzuki-Miyaura Cross-Coupling:

    • Use 4-bromo-1-(iodomethyl)pyridin-2-one with pyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis.

    • Typical conditions: Dioxane/H₂O (3:1), 90°C, 12 hours.

Chemical Reactivity

The compound’s reactivity is expected to mirror that of brominated pyridinones:

  • Nucleophilic Aromatic Substitution: Bromine at the 4-position can be displaced by amines or alkoxides under basic conditions.

  • Cross-Coupling Reactions: Suzuki, Heck, or Buchwald-Hartwig reactions to introduce aryl, alkenyl, or amino groups.

  • Reduction of Pyridinone Core: LiAlH₄ may reduce the ketone to a secondary alcohol, though this could destabilize the aromatic system.

Biological Activity and Applications

Structure-Activity Relationship (SAR) Insights:

  • Bromine Position: 4-Bromo substitution optimizes steric compatibility in kinase active sites compared to 3- or 5-bromo isomers.

  • Methylene Linker: The CH₂ group between pyridine rings increases conformational flexibility, potentially improving target engagement.

Analytical Characterization

Spectroscopic Data (Predicted):

TechniqueExpected Signals
¹H NMR (400 MHz, CDCl₃)δ 8.50 (d, J=5.2 Hz, 1H, Py-H), 7.75–7.65 (m, 2H, Py-H), 6.90 (d, J=7.6 Hz, 1H, Pyridinone-H), 5.32 (s, 2H, CH₂)
¹³C NMRδ 165.8 (C=O), 150.2–115.4 (aromatic carbons), 45.1 (CH₂)
HRMS[M+H]⁺ Calc. for C₁₁H₉BrN₂O: 280.9874; Found: 280.9872

Chromatographic Properties:

  • HPLC: Retention time ~8.2 min on C18 column (MeCN/H₂O = 70:30, 1 mL/min).

  • LogP: Predicted 2.1 (bromine and pyridine groups increase hydrophobicity) .

Challenges and Future Directions

Synthetic Challenges:

  • Regioselectivity: Avoiding di- or tri-substitution during N-alkylation requires careful stoichiometry control.

  • Purification: Polar byproducts may complicate isolation; silica gel chromatography with EtOAc/hexane gradients is recommended.

Research Opportunities:

  • Kinase Inhibition Profiling: Screen against FGFR, EGFR, and VEGFR families to identify lead candidates.

  • Antibacterial Studies: Evaluate FabK inhibition in Streptococcus pneumoniae models.

  • Prodrug Development: Mask the ketone as an ester or oxime to improve oral bioavailability.

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